N-{[4-(DIMETHYLAMINO)PHENYL](8-HYDROXYQUINOLIN-7-YL)METHYL}ACETAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(DIMETHYLAMINO)PHENYLMETHYL}ACETAMIDE typically involves the reaction of 4-(dimethylamino)benzaldehyde with 8-hydroxyquinoline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-(DIMETHYLAMINO)PHENYLMETHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and hydroxyquinoline moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl and quinoline compounds .
Scientific Research Applications
N-{4-(DIMETHYLAMINO)PHENYLMETHYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes .
Mechanism of Action
The mechanism of action of N-{4-(DIMETHYLAMINO)PHENYLMETHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the conjugation between the dimethylamino group and the hydroxyquinoline moiety, which allows for efficient energy transfer and emission. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)ACETAMIDE HYDROCHLORIDE: Similar in structure but differs in the presence of an ethoxy group instead of a hydroxyquinoline moiety.
N-(4-(DIMETHYLAMINO)PHENYL)ACETAMIDE: Lacks the hydroxyquinoline moiety, making it less complex and potentially less versatile.
Uniqueness
N-{4-(DIMETHYLAMINO)PHENYLMETHYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(24)22-18(15-6-9-16(10-7-15)23(2)3)17-11-8-14-5-4-12-21-19(14)20(17)25/h4-12,18,25H,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURFVLHJCDOQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C3=C(C=CC=N3)C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386933 |
Source
|
Record name | N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-67-0 |
Source
|
Record name | N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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